
2-tert-Butyldiazenyl-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-tert-Butyldiazenyl-2-methylpropanenitrile is a chemical compound with the molecular formula C8H15N3 It is known for its unique structure, which includes a diazenyl group attached to a tert-butyl group and a nitrile group
準備方法
The synthesis of 2-tert-Butyldiazenyl-2-methylpropanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl group. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
2-tert-Butyldiazenyl-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced products.
Substitution: The diazenyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-tert-Butyldiazenyl-2-methylpropanenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or a tool for investigating biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the development of new drugs or treatments.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-tert-Butyldiazenyl-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular processes, such as signal transduction, gene expression, and enzyme activity.
The molecular targets of this compound may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects on these targets can result in changes in cellular behavior and physiological responses.
類似化合物との比較
2-tert-Butyldiazenyl-2-methylpropanenitrile can be compared with other similar compounds, such as:
2-tert-Butyl-2-methylpropanenitrile: This compound lacks the diazenyl group, making it less reactive in certain chemical reactions.
2-tert-Butyldiazenyl-2-ethylpropanenitrile: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.
2-tert-Butyldiazenyl-2-methylbutanenitrile: This compound has a butane chain instead of a propane chain, leading to differences in its physical and chemical properties.
特性
CAS番号 |
25149-46-6 |
|---|---|
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
2-(tert-butyldiazenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H15N3/c1-7(2,3)10-11-8(4,5)6-9/h1-5H3 |
InChIキー |
PYKCEDJHRUUDRK-ZHACJKMWSA-N |
SMILES |
CC(C)(C)N=NC(C)(C)C#N |
正規SMILES |
CC(C)(C)N=NC(C)(C)C#N |
外観 |
Solid powder |
| 25149-46-6 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Luazo 79; Luazo79; Luazo-79 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


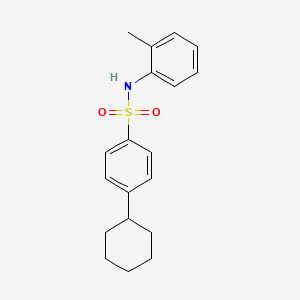
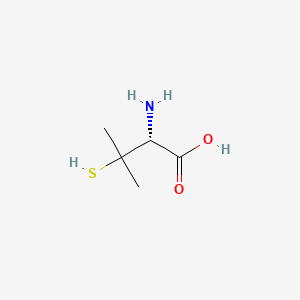
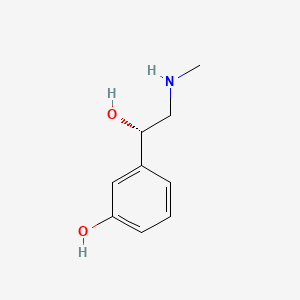
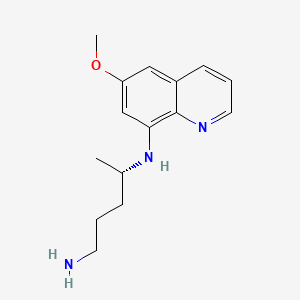
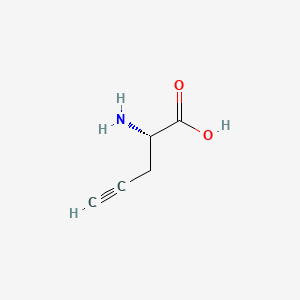
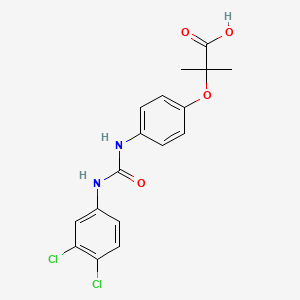
![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)
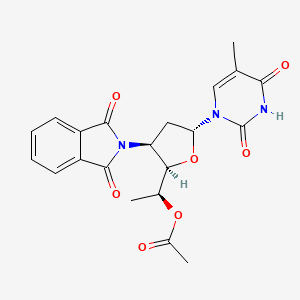
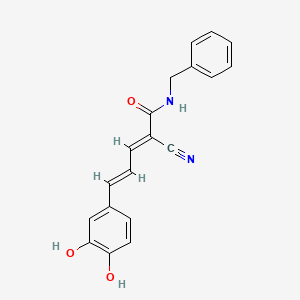
![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)
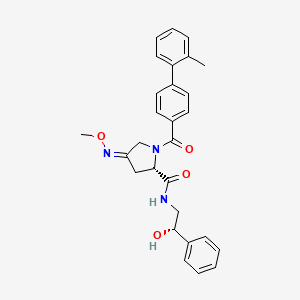
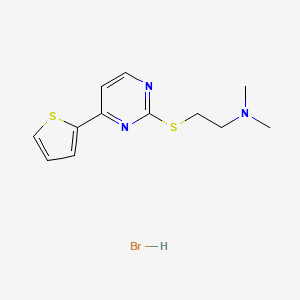
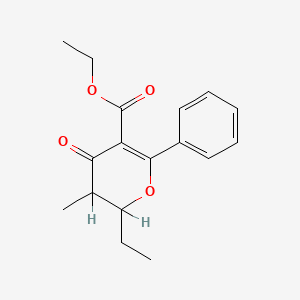
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)
